Methyl 2-(acetyloxy)butanoate Methyl 2-(acetyloxy)butanoate
Brand Name: Vulcanchem
CAS No.: 104555-62-6
VCID: VC19221036
InChI: InChI=1S/C7H12O4/c1-4-6(7(9)10-3)11-5(2)8/h6H,4H2,1-3H3
SMILES:
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol

Methyl 2-(acetyloxy)butanoate

CAS No.: 104555-62-6

Cat. No.: VC19221036

Molecular Formula: C7H12O4

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(acetyloxy)butanoate - 104555-62-6

Specification

CAS No. 104555-62-6
Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
IUPAC Name methyl 2-acetyloxybutanoate
Standard InChI InChI=1S/C7H12O4/c1-4-6(7(9)10-3)11-5(2)8/h6H,4H2,1-3H3
Standard InChI Key SMCLTOGKIDNGQW-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)OC)OC(=O)C

Introduction

Synthesis and Industrial Production

While no direct synthesis method for methyl 2-(acetyloxy)butanoate is described in the provided sources, the patent CN104341295A outlines a generalizable approach for methyl butyrate production , which can be adapted for acetylated derivatives:

Reaction Mechanism (Hypothetical Pathway)

  • Esterification: Butyric acid reacts with methanol under acidic conditions (e.g., sulfuric acid) to form methyl butanoate.

  • Acetylation: The hydroxyl group at C2 of butanoic acid is acetylated using acetic anhydride or acetyl chloride.

Theoretical Reaction Equation:

Butyric Acid+MethanolH2SO4Methyl ButanoateAcetic AnhydrideMethyl 2-(Acetyloxy)butanoate\text{Butyric Acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl Butanoate} \xrightarrow{\text{Acetic Anhydride}} \text{Methyl 2-(Acetyloxy)butanoate}

Apparatus and Process Optimization

The patent describes a multistage rectification system with:

  • Esterification column: Temperature control at 65–75°C .

  • Soda-lime dehydration unit: "S"-shaped design to enhance water absorption .

  • Multilevel rectifying tower: Improves separation efficiency via packing layers (e.g., structured metal grids) .

Table 1: Comparative Synthesis Parameters for Methyl Butyrate Derivatives

ParameterMethyl Butyrate Methyl 2-(Acetyloxy)butanoate (Inferred)
Reaction Temperature65–75°C70–80°C (est.)
CatalystH₂SO₄Pyridine/Acetic Anhydride
Yield Optimization3–8 hr stirring4–10 hr reflux (est.)

Physicochemical Properties

Experimental data for methyl 2-(acetyloxy)butanoate is absent in the provided sources, but inferences can be drawn from its structural analog, methyl 3-acetoxybutanoate :

Table 2: Experimental vs. Theoretical Properties

PropertyMethyl 3-Acetoxybutanoate Methyl 2-(Acetyloxy)butanoate (Theoretical)
Molecular FormulaC₇H₁₂O₄C₇H₁₂O₄
Molecular Weight (g/mol)160.1678160.17
Boiling PointNot reported~220–230°C (est.)
Density~1.05 g/cm³ (est.)Similar to analogs

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

While no GC-MS data exists for methyl 2-(acetyloxy)butanoate, the NIST entry for its isomer shows diagnostic fragments :

  • Base Peak: m/z 43 (acetyl ion).

  • Molecular Ion: m/z 160 (low abundance).

  • Key Fragments: m/z 61 (CH₃COO⁺), m/z 87 (butanoate backbone).

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR (CDCl₃):

  • δ 1.6–1.8 ppm (m, 2H, CH₂).

  • δ 2.05 ppm (s, 3H, acetyl CH₃).

  • δ 3.65 ppm (s, 3H, OCH₃).

  • δ 4.9–5.1 ppm (m, 1H, CH-OAc).

Applications and Industrial Relevance

  • Flavor and Fragrance Industry: Short-chain acetylated esters are used as synthetic flavorants (e.g., fruity notes).

  • Pharmaceutical Intermediates: Potential precursor in prodrug synthesis due to hydrolyzable ester groups.

  • Polymer Chemistry: As a plasticizer or crosslinking agent in biodegradable polymers.

Challenges and Research Gaps

  • Stereoselective Synthesis: No methods for enantioselective acetylation at C2 are documented.

  • Thermal Stability: Decomposition risks at high temperatures during rectification .

  • Ecotoxicology: Lack of data on environmental persistence or toxicity.

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